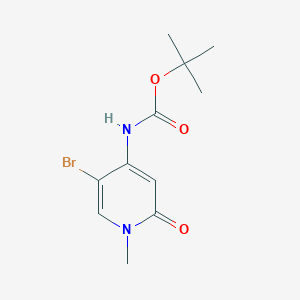

tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate

描述

属性

分子式 |

C11H15BrN2O3 |

|---|---|

分子量 |

303.15 g/mol |

IUPAC 名称 |

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-4-yl)carbamate |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3,(H,13,16) |

InChI 键 |

VONSWPAXRQJGNG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)N(C=C1Br)C |

产品来源 |

United States |

准备方法

Synthesis of the Pyridinone Core and Bromination

The pyridinone scaffold can be prepared through condensation reactions involving appropriate β-amino acids or β-hydroxyaminoaldehydes, which provide the dihydropyridinone ring system. Enantioselective organocatalytic methods have been reported for preparing β-hydroxyaminoaldehydes, which then cyclize to form dihydropyridinones with diverse substitution patterns (including methyl groups at nitrogen).

Bromination at the 5-position is generally achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide or bromine under controlled conditions. The position specificity is guided by the electronic nature of the pyridinone ring.

Methylation of the Nitrogen Atom

The 1-methyl group is introduced by alkylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step is typically performed after the pyridinone ring formation and bromination to avoid side reactions.

Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (BOC) group is installed to protect the nitrogen functionality and enhance compound stability. This is commonly achieved by reacting the amino precursor with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Alternatively, carbamate formation can be accomplished by reacting the corresponding amine with an acid chloride derivative of the carbamate or by using carbamoylating agents such as 1,1'-carbonyldiimidazole.

Representative Synthetic Route from Literature

A patented synthesis (WO2006054151A1) describes a method for preparing related tert-butyl carbamate derivatives of brominated methylpyridines by:

- Starting with a 5-bromo-4-methyl-pyridin-3-ylmethyl intermediate.

- Reacting the amino precursor with tert-butyl carbamate protecting agents.

- Employing suitable bases and solvents to facilitate carbamate formation.

Another method involves:

- Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-yl carbamate intermediates.

- Treatment with trifluoroacetic acid in dichloromethane to remove protecting groups or further functionalize the molecule.

While these examples are for closely related compounds, the chemistry principles apply to the target compound with adjustments in substituent positions.

Reaction Conditions and Optimization

Purification and Characterization

Purification is typically achieved by column chromatography using silica gel with solvent gradients such as cyclohexane/acetone or ethyl acetate mixtures. The purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C).

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

- Elemental analysis.

Summary of Key Findings

- The compound is synthesized via multi-step routes involving pyridinone ring construction, selective bromination, methylation, and carbamate protection.

- Organocatalytic enantioselective methods provide access to the pyridinone intermediate with control over stereochemistry.

- Bromination and methylation steps require careful control of reaction conditions to ensure regioselectivity and avoid side reactions.

- Carbamate protection with tert-butyl groups is typically performed under mild conditions to stabilize the molecule for further use.

- Purification by chromatography and thorough characterization confirm compound identity and purity.

化学反应分析

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 undergoes nucleophilic substitution under palladium-catalyzed conditions or via SNAr (nucleophilic aromatic substitution) mechanisms.

Mechanistic Insight : The bromine’s electrophilicity is enhanced by the electron-withdrawing carbamate and oxo groups, facilitating oxidative addition with palladium catalysts.

Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds.

| Coupling Type | Catalyst System | Substrate | Product Application |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | Terminal alkynes | Alkynylated dihydropyridines |

| Negishi Coupling | Pd(OAc)₂, dppf, ZnR₂ | Organozinc reagents | Alkyl/aryl-substituted intermediates |

Key Observation : The tert-butyl carbamate group remains intact under these conditions, confirming its stability .

Oxidation and Reduction of the Dihydropyridine Core

The 2-oxo-1,2-dihydropyridine moiety undergoes redox transformations:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C to RT | Formation of pyridine N-oxide derivatives |

| Reduction | NaBH₄, MeOH, 0°C | Conversion to hydroxyl-substituted piperidine |

Limitations : Over-reduction of the dihydropyridine ring can occur with stronger reducing agents like LiAlH₄.

Carbamate Group Transformations

The tert-butyl carbamate is susceptible to acidic or basic hydrolysis:

| Condition | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (4M), dioxane, 80°C | Free amine (5-bromo-1-methyl-2-oxo-dihydropyridin-4-amine) |

| Basic Hydrolysis | NaOH (2M), MeOH/H₂O, reflux | Sodium salt of the amine |

Application : Deprotection enables further functionalization of the amine group .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

| Reaction | Conditions | Product |

|---|---|---|

| 7-endo-dig Cyclization | TBAF, THF, −20°C to RT | 3,4-Dihydro-1,2-oxazepin-5(2H)-ones |

| 6-endo-trig Cyclization | H₂, Pd/C, Boc-deprotection | 2,3-Dihydropyridin-4(1H)-ones |

Mechanistic Pathway : The bromine or carbamate group acts as a leaving group, enabling intramolecular attack by nucleophiles (e.g., amines or alcohols) .

Stability Under Thermal and Solvent Conditions

| Parameter | Condition | Observation |

|---|---|---|

| Thermal Stability | Heating to 150°C in DMF | No decomposition; retains carbamate integrity |

| Solvent Compatibility | DCM, THF, DMSO | Stable at RT for >24 hours |

Note : Stability under these conditions makes it suitable for prolonged synthetic workflows .

科学研究应用

Chemistry: tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: It may be used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes .

作用机制

The mechanism of action of tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carbamate group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate can be contextualized by comparing it with analogous tert-butyl carbamate derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

- Halogen Variation: The 5-bromo substituent in the target compound contrasts with the 5-fluoro group in tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0). Bromine’s larger atomic radius and lower electronegativity compared to fluorine may increase polarizability, enhancing nucleophilic substitution reactivity. However, fluorine’s electron-withdrawing effect could stabilize adjacent groups in the pyrimidine derivative . Pyridine vs. Pyrimidine Rings: The target compound’s dihydropyridine ring differs from the pyrimidine ring in the fluoro derivative.

Structural and Physicochemical Properties

- Methoxy and hydroxy groups in analogous compounds (e.g., C₁₂H₁₈N₂O₄) enhance hydrophilicity .

- Molecular Weight : The bromine atom contributes to the target compound’s higher molecular weight (~303.16 g/mol) compared to fluorine-containing analogs (~257.26 g/mol) .

生物活性

tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate (CAS: 1706749-88-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H15BrN2O3

- Molecular Weight : 303.15 g/mol

- Boiling Point : 342.5 ± 42.0 °C (predicted)

- Density : 1.46 ± 0.1 g/cm³ (predicted)

- pKa : 8.51 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial in various metabolic pathways.

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against hepatitis B virus (HBV). The presence of bromine and the keto group may enhance binding affinity to viral targets .

- Selective Toxicity : The compound has shown low cytotoxicity in various cell lines, indicating a favorable selectivity index (SI) for potential therapeutic applications .

Biological Activity Data

| Biological Activity | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |

|---|---|---|---|

| Antiviral Activity | 1.1 - 7.7 | >80 | Up to 92 |

The data indicates that the compound has effective antiviral activity with low cytotoxicity, making it a candidate for further development in antiviral therapeutics .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of related compounds revealed that derivatives of pyridine-based structures significantly inhibited HBV replication. The most potent compounds exhibited EC50 values in the low micromolar range, demonstrating strong antiviral activity while maintaining low cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of pyridine derivatives indicated that modifications at the bromine position and the keto group significantly affect biological activity. Compounds with halogen substitutions showed enhanced potency against viral targets compared to their non-halogenated analogs .

常见问题

Basic: What synthetic strategies are recommended for optimizing the yield of tert-butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate?

Methodological Answer:

Synthesis optimization often involves controlled reaction conditions such as low temperatures (e.g., -78°C for Boc protection steps), inert atmospheres (N₂/Ar), and precise stoichiometry. For example, slow addition of reagents (e.g., Boc₂O over 1 hour) and extended reaction times (e.g., 10–12 hours) improve selectivity and yield in carbamate formation . Catalysts like Pd(PPh₃)₂Cl₂ and CuI (used in Sonogashira couplings for related compounds) can enhance coupling efficiency in halogenated intermediates . Post-reaction workup, including pH adjustment and extraction (e.g., EtOAc/DCM), ensures purity.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons in related compounds) confirm structural integrity and regiochemistry .

- Mass Spectrometry (ESI+/MS) : Molecular ion peaks (e.g., m/z 469 [M+H]⁺) validate molecular weight .

- HPLC : Purity assessment (e.g., RP-FC systems) ensures >95% purity, critical for downstream applications .

Advanced: How does the steric and electronic environment of the bromo-substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at position 5 acts as a directing group, facilitating regioselective cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Steric hindrance from the tert-butyl carbamate and methyl groups may slow reaction kinetics, necessitating optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures. Electronic effects (electron-withdrawing 2-oxo group) enhance electrophilicity at C5, favoring nucleophilic substitution or metal insertion .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Silica gel with gradients (e.g., 10% MeOH/CH₂Cl₂) separates polar byproducts .

- Recrystallization : Solvent pairs (e.g., EtOAc/hexane) improve crystal purity.

- Liquid-Liquid Extraction : pH-dependent partitioning (e.g., aqueous HCl/EtOAc) removes unreacted amines or acids .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The tert-butyl carbamate group is acid-labile (stable at pH >5). Acidic conditions (pH <3) may cleave the Boc group, releasing free amine .

- Thermal Stability : Decomposition risks arise above 100°C, generating hazardous gases (e.g., CO, NOx) as noted in related SDS . Store at -20°C in inert, dry environments to prevent hydrolysis .

Advanced: How can mechanistic studies elucidate the degradation pathways of this compound?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated conditions (heat, light, oxidizers) and monitor degradation via LC-MS. For example, thermal decomposition may yield brominated pyridones or tert-butanol byproducts .

- Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways of the carbamate group .

- Computational Modeling : DFT calculations predict bond dissociation energies (e.g., C-Br vs. C-O cleavage) to identify vulnerable sites .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent exothermic reactions .

- First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced: How can spectroscopic data resolve structural ambiguities in derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlate coupling patterns (e.g., J=6.6 Hz for adjacent protons) to confirm substitution patterns .

- X-ray Crystallography : Resolve absolute stereochemistry in chiral derivatives, critical for structure-activity studies .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) to monitor Boc group integrity .

Basic: What solvent systems are optimal for its solubility and reactivity?

Methodological Answer:

- Polar Aprotic Solvents : DMAc or THF enhance nucleophilicity in SNAr reactions .

- Chlorinated Solvents (DCM) : Ideal for Boc protection/deprotection due to inertness .

- Avoid Protic Solvents (MeOH/H₂O): May hydrolyze the carbamate .

Advanced: How does the compound interact with biological targets in medicinal chemistry studies?

Methodological Answer:

- Docking Simulations : Model interactions with enzymes (e.g., kinases) using the bromo group as a halogen-bond donor .

- SAR Studies : Modify the methyl or carbamate groups to assess cytotoxicity (e.g., IC₅₀ assays in cancer cell lines) .

- Metabolic Stability : Incubate with liver microsomes; monitor Boc cleavage via LC-MS to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。